molecular formula C23H24N4O2 B2910660 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one CAS No. 1211189-89-7

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2910660
CAS No.: 1211189-89-7
M. Wt: 388.471
InChI Key: LYWNOZJKHCQZKL-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a benzimidazole moiety linked to a piperazine ring through an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclopropanation: The phenylcyclopropane moiety can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine Coupling: The piperazine ring can be coupled to the benzimidazole core through nucleophilic substitution reactions.

    Final Assembly: The final step involves linking the ethanone bridge to the piperazine and benzimidazole units, often through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool in biochemical assays.

Medicine

Medically, compounds with similar structures have been investigated for their potential as antiviral, antibacterial, or anticancer agents. The benzimidazole and piperazine moieties are known to interact with various biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with benzimidazole and piperazine structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropane moiety might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-phenylpropionyl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, might enhance its stability and binding interactions compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(15-27-16-24-20-8-4-5-9-21(20)27)25-10-12-26(13-11-25)23(29)19-14-18(19)17-6-2-1-3-7-17/h1-9,16,18-19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNOZJKHCQZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=NC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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